
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position, a sec-butoxymethyl group at the 3-position, and a 2-fluoroethyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent, such as chloroform or dichloromethane.
Attachment of the sec-butoxymethyl group: The sec-butoxymethyl group can be introduced through an alkylation reaction using sec-butyl bromide or sec-butyl chloride in the presence of a base, such as potassium carbonate or sodium hydride.
Introduction of the 2-fluoroethyl group: The 2-fluoroethyl group can be attached via a nucleophilic substitution reaction using 2-fluoroethyl bromide or 2-fluoroethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution reactions: Products with different substituents at the 4-position, such as 4-amino-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole or 4-thio-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole.
Oxidation reactions: Products with additional functional groups, such as this compound-5-carboxylic acid.
Reduction reactions: Products with reduced functional groups, such as this compound-5-ol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: As a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or protein-protein interactions.
Medicine: As a potential drug candidate for the treatment of diseases, such as cancer, inflammation, or infectious diseases, due to its unique chemical structure and biological activity.
Industry: As an intermediate in the production of specialty chemicals, polymers, or advanced materials with specific properties.
作用机制
The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application and target
Molecular targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity or function.
Pathways involved: Interacting with signaling pathways, metabolic pathways, or gene expression pathways to elicit a biological response.
相似化合物的比较
Similar Compounds
4-bromo-3-(methoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a sec-butoxymethyl group.
4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a sec-butoxymethyl group.
4-bromo-3-(isopropoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with an isopropoxymethyl group instead of a sec-butoxymethyl group.
Uniqueness
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the presence of the sec-butoxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved activity, selectivity, or stability for various applications.
属性
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-14(13-10)5-4-12/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOBASTSJSFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
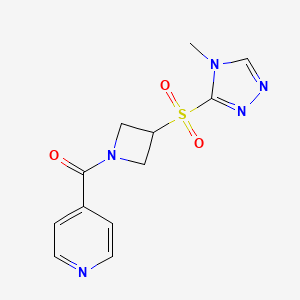
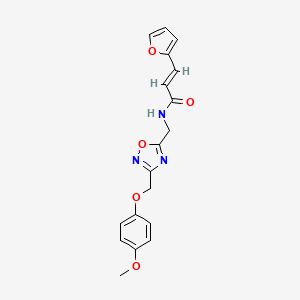
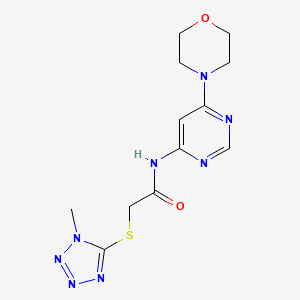
![3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2622661.png)
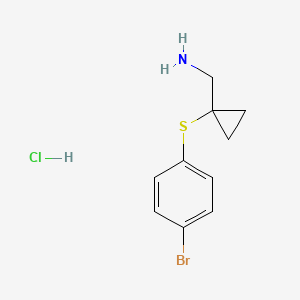
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2622665.png)
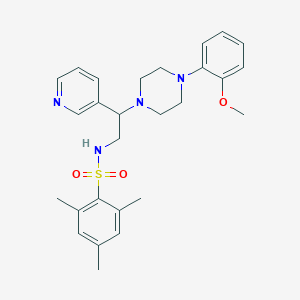
![10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2622670.png)

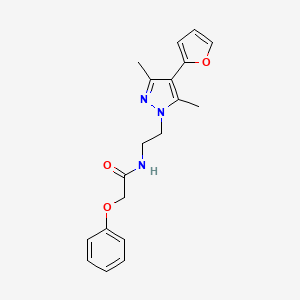
![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)
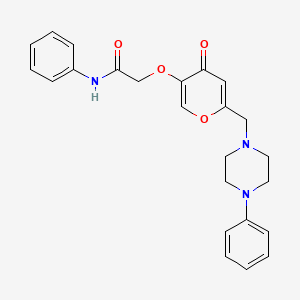
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2622677.png)
